2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(2,3-dimethylphenoxy)-3-oxobutanenitrile
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Overview
Description
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE is a complex organic compound that features a benzimidazole core, a dimethylphenoxy group, and a cyanide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Dimethylphenoxy Group: This step might involve a nucleophilic substitution reaction where a halogenated benzimidazole intermediate reacts with 2,3-dimethylphenol.
Introduction of the Cyanide Group:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyanide group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(2,3-DIMETHYLPHENOXY)-2-OXOPROPYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-YLIDEN)-3-(PHENOXY)-
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-4-(2,3-dimethylphenoxy)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C19H17N3O2/c1-12-6-5-9-18(13(12)2)24-11-17(23)14(10-20)19-21-15-7-3-4-8-16(15)22-19/h3-9,23H,11H2,1-2H3,(H,21,22)/b17-14- |
InChI Key |
IHIFZBKNKOYPBS-VKAVYKQESA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O)C |
Origin of Product |
United States |
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